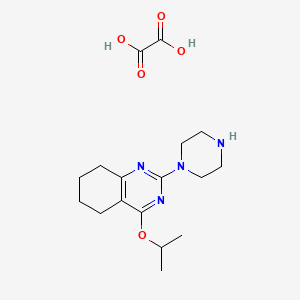
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-isopropoxyquinazoline with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various piperazine-substituted compounds.
Scientific Research Applications
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.
4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Contains a phenylsulfonyl group, which imparts different chemical properties.
Uniqueness
4-Isopropoxy-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline oxalate is unique due to its specific quinazoline structure combined with the piperazine ring. This combination provides distinct chemical and biological properties that are not observed in similar compounds with different ring structures or substituents.
Properties
CAS No. |
81532-71-0 |
|---|---|
Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C15H24N4O.C2H2O4/c1-11(2)20-14-12-5-3-4-6-13(12)17-15(18-14)19-9-7-16-8-10-19;3-1(4)2(5)6/h11,16H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LQMNDUHCTHUXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1CCCC2)N3CCNCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


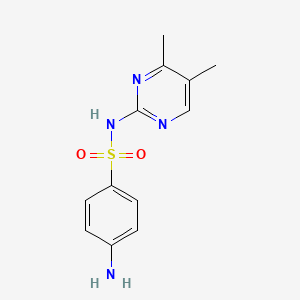
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
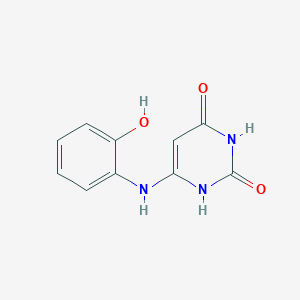
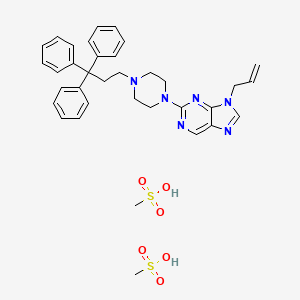

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
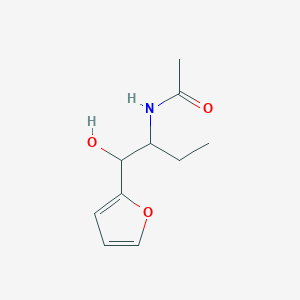
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
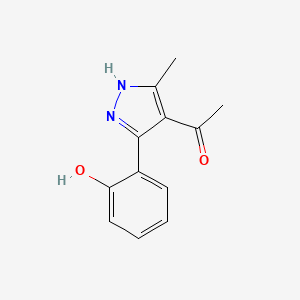
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
